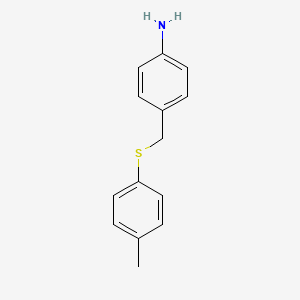

p-Toluidine, alpha-(p-tolylthio)-

Description

Structure

3D Structure

Properties

CAS No. |

54306-13-7 |

|---|---|

Molecular Formula |

C14H15NS |

Molecular Weight |

229.34 g/mol |

IUPAC Name |

4-[(4-methylphenyl)sulfanylmethyl]aniline |

InChI |

InChI=1S/C14H15NS/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10,15H2,1H3 |

InChI Key |

SDGPGFLEUFXPCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)N |

Origin of Product |

United States |

Sophisticated Methodologies for the Synthesis of P Toluidine, Alpha P Tolylthio

Strategic Approaches to C-S and C-N Bond Formation in Complex Systems

The core challenge in synthesizing p-Toluidine (B81030), alpha-(p-tolylthio)- lies in the selective formation of the benzylic C-S and the N-aryl bonds. Modern organic synthesis offers a powerful toolkit for forging these connections, with transition metal catalysis playing a pivotal role.

Transition Metal-Catalyzed Coupling Reactions for Thioether Synthesis

The formation of the alpha-arylthioether linkage is a critical step. Transition metal-catalyzed reactions provide a versatile and efficient means to achieve this transformation. One of the most prominent methods is the cross-coupling of a suitable p-toluidine-derived precursor with a p-tolylthiol equivalent.

A common strategy involves the use of a pre-functionalized starting material, such as an alpha-halo-p-toluidine derivative. For instance, the reaction of alpha-chloro-p-toluidine with p-thiocresol can be facilitated by various transition metal catalysts. Palladium and nickel complexes are particularly effective in this regard, often in the presence of a base to neutralize the generated HCl.

Alternatively, modern approaches focus on the direct C-H functionalization of p-toluidine itself. This avoids the need for pre-halogenation of the starting material, thus improving atom economy. For example, a palladium catalyst can mediate the direct coupling of the benzylic C-H bond of p-toluidine with p-thiocresol or a related sulfur source. These reactions often require an oxidant to facilitate the catalytic cycle.

Iron and copper catalysts have also emerged as more sustainable and cost-effective alternatives to palladium for C-S bond formation. These metals can catalyze the coupling of aryl halides with thiols (Ullmann condensation) or the direct arylation of thiols. In the context of synthesizing p-Toluidine, alpha-(p-tolylthio)-, this could involve the reaction of an appropriately substituted toluene (B28343) derivative with a sulfur source, followed by amination.

A summary of representative catalytic systems for thioether formation is presented below:

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type |

| Pd(OAc)2 / Xantphos | alpha-bromo-p-xylene | p-thiocresol | Cross-coupling |

| NiCl2(dppe) | alpha-chloro-p-xylene | p-thiocresol | Cross-coupling |

| Fe(acac)3 / TMEDA | p-xylene | p-thiocresol | C-H Functionalization |

| CuI / DMEDA | alpha-bromo-p-xylene | p-thiocresol | Ullmann-type coupling |

Palladium- and Copper-Mediated Amination Methodologies

The formation of the C-N bond is another cornerstone of the synthesis. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the premier methods for this transformation. The choice of strategy depends on whether the synthesis is convergent or linear.

In a convergent approach, a precursor already containing the alpha-(p-tolylthio) moiety is coupled with p-toluidine. For example, a molecule such as 1-chloro-4-((p-tolylthio)methyl)benzene could be synthesized first and then subjected to amination with p-toluidine.

The Buchwald-Hartwig amination, employing a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), is highly efficient for coupling aryl halides or triflates with amines. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Copper-mediated amination, a more classical approach, has seen a resurgence with the development of new ligand systems that allow for lower reaction temperatures and broader substrate scope compared to the traditional high-temperature Ullmann conditions.

Non-Catalytic and Stoichiometric Routes to Alpha-Substituted Thioethers

While catalytic methods are often preferred, non-catalytic and stoichiometric routes remain valuable, particularly for their simplicity and scalability in certain contexts. A straightforward approach to the alpha-thioether linkage is the nucleophilic substitution of an alpha-halo-p-toluidine with a p-thiocresolate salt. This reaction, typically performed in a polar aprotic solvent like DMF or DMSO, proceeds via an SN2 mechanism.

Another non-catalytic method involves the radical-initiated reaction between p-toluidine and a sulfur source. For instance, the reaction can be initiated by a radical initiator such as AIBN or by photochemical means.

Precursor Design and Optimization for Convergent and Divergent Synthesis

A convergent synthesis would involve the separate synthesis of two key fragments, which are then joined together in a late-stage coupling step. For example:

Fragment A: p-toluidine

Fragment B: An electrophile containing the alpha-(p-tolylthio) moiety, such as 1-(chloromethyl)-4-((p-tolylthio)methyl)benzene.

A divergent synthesis , on the other hand, would start from a common precursor that is sequentially functionalized. For example, one could start with p-toluidine and first perform a C-H thioarylation at the alpha-position, followed by any further desired modifications. This approach is useful for creating a library of related compounds from a single starting material.

The optimization of precursor design involves selecting starting materials that are readily available, inexpensive, and stable. The protecting group strategy for the amine functionality of p-toluidine might also be a crucial consideration, depending on the reaction conditions employed for the C-S bond formation.

Stereoselective Synthetic Strategies and Enantiomeric Purity Considerations

The alpha-carbon in p-Toluidine, alpha-(p-tolylthio)- is a prochiral center. If the two aryl groups attached to the methylene (B1212753) bridge were different, this would be a stereocenter. Given that the target molecule has a p-toluidine and a p-tolyl group, the molecule is chiral. Therefore, the development of stereoselective synthetic strategies is a key consideration for accessing enantiomerically pure forms of this compound.

Asymmetric synthesis of the C-S bond is a burgeoning field of research. This can be achieved by using a chiral catalyst, a chiral auxiliary on one of the starting materials, or a chiral ligand on a transition metal catalyst. For example, a palladium catalyst complexed with a chiral phosphine ligand could be used to effect an enantioselective cross-coupling reaction.

Alternatively, a racemic mixture of p-Toluidine, alpha-(p-tolylthio)- could be synthesized and then resolved into its constituent enantiomers using chiral chromatography or by derivatization with a chiral resolving agent.

The determination of enantiomeric purity is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in modern organic synthesis. For the synthesis of p-Toluidine, alpha-(p-tolylthio)-, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is a prime example of an atom-economical reaction as it avoids the use of pre-functionalized starting materials.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. The development of catalytic systems that can operate in these benign media is an active area of research.

Catalysis: The use of catalytic reagents in preference to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, which reduces waste. The use of earth-abundant metal catalysts like iron and copper over precious metals like palladium is also a key aspect of green chemistry.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts that can operate under mild conditions is crucial in this regard.

By integrating these principles, the synthesis of p-Toluidine, alpha-(p-tolylthio)- can be made more sustainable and environmentally friendly.

Flow Chemistry and Continuous Processing for Scalable Production

The industrial-scale synthesis of complex organic molecules such as p-Toluidine, alpha-(p-tolylthio)- is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These methodologies offer significant advantages over traditional batch production, including enhanced safety, improved heat and mass transfer, greater process control, and the potential for higher yields and purity. While specific literature detailing a continuous flow synthesis for p-Toluidine, alpha-(p-tolylthio)- is not extensively documented, the principles of flow chemistry can be applied to its key synthetic precursors, paving the way for a potential continuous manufacturing process. A key precursor for the synthesis of the target molecule is p-toluidine.

The continuous production of p-toluidine has been demonstrated using a flow reactor setup. In one such process, p-nitrotoluene is reduced using ammonium (B1175870) formate (B1220265) as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst. rochester.edu The reaction is typically carried out in a solvent such as methanol (B129727) with an acetic acid additive to facilitate the hydrogen transfer. rochester.edu

A tubular vessel often serves as the reactor in such a continuous system. The reactants are introduced into the reactor using a pump, and the solution flows through a packed bed of the catalyst. rochester.edu The use of a continuous reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize the conversion of p-nitrotoluene to p-toluidine.

One of the challenges in developing a continuous process for this type of reaction is managing the evolution of gaseous byproducts and ensuring efficient interaction between the reactants and the solid catalyst. rochester.edu Mass transfer limitations can sometimes be observed, but these can be addressed through reactor design and optimization of flow conditions. rochester.edu

The table below outlines typical parameters that could be employed in the continuous flow synthesis of p-toluidine, based on reported experimental work. rochester.edu

| Parameter | Value |

| Reactants | p-Nitrotoluene, Ammonium Formate |

| Catalyst | 1% Palladium on Carbon (Pd/C) |

| Solvent | Methanol |

| Additive | Acetic Acid |

| Reactor Type | Tubular Flow Reactor |

| Flow Rate | 0.5 mL/min |

| Desired Yield | >95% |

This table presents a summary of parameters for the continuous flow synthesis of p-toluidine.

The development of a fully continuous process for p-Toluidine, alpha-(p-tolylthio)- would necessitate further research to optimize the coupling of the p-toluidine formation with the subsequent thiolation step in a seamless, integrated flow system. Such a process would likely involve in-line purification and separation technologies to isolate the final product in high purity.

Advanced Chemical Reactivity and Mechanistic Studies of P Toluidine, Alpha P Tolylthio

Reactions at the Amine Functionality

The amine group in p-Toluidine (B81030), alpha-(p-tolylthio)- is a key site for various chemical modifications, including electrophilic substitution on the aromatic ring and direct derivatization of the nitrogen atom.

Electrophilic Aromatic Substitution on the Toluidine Moiety

The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the aromatic ring. wikipedia.orglibretexts.org In p-toluidine, the para position is blocked by a methyl group, thus electrophilic aromatic substitution is expected to occur primarily at the ortho position relative to the amine. wikipedia.orgopenstax.org However, the bulky alpha-(p-tolylthio)- substituent at the para-methyl position may exert steric effects that can influence the reaction's regioselectivity. researchgate.net

Key electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org For instance, nitration of toluene (B28343), a related compound, requires careful control of reaction conditions to manage the formation of different isomers. wikipedia.org Similarly, controlling the reaction conditions would be crucial for the selective substitution on p-Toluidine, alpha-(p-tolylthio)- to avoid unwanted side reactions like oxidation.

It is important to note that the activating nature of the amine can be modulated. For example, converting the amine to an amide reduces its activating strength, allowing for more controlled substitutions. openstax.orglibretexts.org This strategy is often employed to achieve specific substitution patterns on arylamines. openstax.org

N-Alkylation, N-Acylation, and N-Derivatization Reactions

The nucleophilic nitrogen atom of the amine group readily reacts with various electrophiles, leading to a range of N-derivatized products.

N-Alkylation: This involves the reaction of the amine with alkylating agents like alkyl halides. These reactions can be influenced by the choice of catalyst and reaction conditions. For example, iodine has been used as a catalyst for the N-alkylation of p-toluidine with other amines. google.com Reductive alkylation, using a ketone and a reducing agent, is another method to introduce alkyl groups. google.com

N-Acylation: The reaction with acylating agents such as acetic acid or its derivatives yields N-acyl compounds. ijsrst.com For instance, N-acetyl-p-toluidine can be formed from p-toluidine and acetic acid. ijsrst.comsielc.com This reaction is often used to protect the amino group. quora.com

N-Derivatization: Other derivatives can be synthesized, including sulfonamides from sulfonyl chlorides and ureas from isocyanates.

A summary of representative N-derivatization reactions is presented in the interactive table below:

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Diethylamine/Iodine | N-ethyl-p-toluidine |

| N-Acylation | Acetic Acid | N-acetyl-p-toluidine (Amide) |

| N-Sulfonylation | p-Toluenesulfonyl Chloride | N-sulfonyl-p-toluidine (Sulfonamide) |

| Urea Formation | Phenyl Isocyanate | N-phenylurea derivative |

Oxidation and Reduction Potentials of the Amine Group

The amine group of arylamines is susceptible to oxidation. dtic.millibretexts.org The ease of this oxidation is quantified by its oxidation potential, which can be determined using techniques like cyclic voltammetry. acs.org The oxidation of amines can proceed through various mechanisms, sometimes involving the formation of radical cations. acs.orgnih.gov The oxidation state of nitrogen can vary widely in its organic compounds. libretexts.org

The reduction of the amine group itself is less common as it is already in a reduced state. However, the reduction of a corresponding nitro group is a primary method for synthesizing arylamines. mdpi.comyoutube.com Various reagents, including metals like iron or zinc, and catalytic hydrogenation are used for this purpose. youtube.com

Transformations Involving the Thioether Linkage

The sulfur atom in the thioether linkage is a versatile center for chemical reactions, particularly oxidation and nucleophilic attack.

Sulfur Oxidation Pathways to Sulfoxides and Sulfones

The thioether can be selectively oxidized to either a sulfoxide (B87167) or a sulfone. masterorganicchemistry.comlibretexts.org The extent of oxidation is controlled by the choice and stoichiometry of the oxidizing agent. acsgcipr.org

Oxidation to Sulfoxide: Mild oxidizing agents are typically used to convert thioethers to sulfoxides. researchgate.netrsc.org Hydrogen peroxide is a common reagent for this transformation, and the reaction can be catalyzed by various species. researchgate.netrsc.org

Oxidation to Sulfone: Stronger oxidizing conditions, often involving an excess of the oxidizing agent, are required to further oxidize the thioether or the sulfoxide to the corresponding sulfone. acsgcipr.orgresearchgate.net

The oxidation of thioethers is a key reaction in various applications, including the desulfurization of fuels where sulfur-containing compounds are oxidized and subsequently removed. researchgate.net

The following interactive table summarizes the oxidation pathways:

| Starting Material | Oxidizing Agent | Product |

| Thioether | Hydrogen Peroxide (controlled) | Sulfoxide |

| Thioether | Hydrogen Peroxide (excess) | Sulfone |

| Sulfoxide | Peroxyacids (e.g., m-CPBA) | Sulfone |

Nucleophilic Cleavage and Substitution Reactions at Sulfur

The carbon-sulfur bond in thioethers can be cleaved under certain conditions. researchgate.net For instance, thiol-mediated cleavage has been explored for the depolymerization of lignin, which contains ether linkages. researchgate.net While direct nucleophilic substitution at the sulfur atom of a thioether is not common, it can be facilitated by first converting the thioether into a sulfonium (B1226848) salt. youtube.com The sulfonium ion is a good leaving group, allowing for subsequent nucleophilic attack. youtube.com Sulfur nucleophiles are effective in SN2 displacement reactions, leading to the formation of new carbon-sulfur bonds with inversion of stereochemistry. nih.gov

Metal Coordination Chemistry via the Sulfur Atom (excluding basic identification of coordination compounds)

The sulfur atom in p-Toluidine, alpha-(p-tolylthio)- is a soft Lewis basic site, making it a prime candidate for coordination to various transition metals. The nature of this coordination extends beyond simple complex formation, influencing the reactivity of the entire molecule. Thioether ligands, in general, are known to coordinate to a wide range of transition metals, including but not limited to palladium, nickel, copper, and ruthenium. acsgcipr.orgwikipedia.org The coordination is typically characterized by the interaction of a sulfur lone pair with a vacant metal d-orbital.

In the context of catalysis, the coordination of the sulfur atom is a critical step in processes such as C-S bond formation and cleavage. For instance, in palladium-catalyzed cross-coupling reactions to form diaryl thioethers, the initial step often involves the coordination of a thiol or thioether to the metal center. nih.gov While p-Toluidine, alpha-(p-tolylthio)- is a product, its sulfur atom can still interact with metal centers, potentially leading to further reactions or catalyst inhibition. The coordination geometry around the sulfur atom is typically pyramidal, and this stereochemistry can have implications for the selectivity of subsequent reactions. wikipedia.org

The electronic properties of the two p-tolyl groups and the amino substituent significantly modulate the electron density on the sulfur atom, thereby influencing its coordination behavior. The electron-donating p-methyl groups and the amino group increase the electron density on the sulfur, enhancing its ability to coordinate to electron-deficient metal centers. This enhanced coordination can be a prelude to reactions such as C-S bond cleavage, as has been observed in nickel-catalyzed cross-coupling of aryl thioethers with Grignard reagents. rsc.org

Table 1: Predicted Coordination Behavior of p-Toluidine, alpha-(p-tolylthio)- with Various Transition Metals

| Metal Catalyst | Potential Interaction/Reaction | Rationale |

| Palladium(0) | Ligand Exchange/Catalyst Inhibition | Strong affinity of soft sulfur for soft Pd(0), potentially displacing other ligands. |

| Nickel(0) | C-S Bond Activation/Cross-Coupling | Known to catalyze C-S bond cleavage in aryl thioethers. rsc.org |

| Copper(I) | Formation of Cu(I)-Thioether Adducts | Common in Ullmann-type C-S coupling reactions. acs.org |

| Ruthenium(II) | Formation of Stable Ru-S Complexes | Ru(II) is known to form well-defined complexes with thioether ligands. wikipedia.org |

Reactions at the Alpha-Carbon and Adjacent Aromatic Ring

The alpha-carbon, being benzylic and adjacent to a sulfur atom, and the two p-tolyl rings are key sites for various chemical transformations, including radical and ionic processes, as well as functionalization reactions.

The alpha-carbon-hydrogen bond in p-Toluidine, alpha-(p-tolylthio)- is susceptible to both radical and ionic cleavage due to its benzylic nature and the ability of the adjacent sulfur atom to stabilize both radical and cationic intermediates.

Radical Processes: Benzylic C-H bonds are relatively weak and can be selectively cleaved by radical initiators. masterorganicchemistry.com In the case of p-Toluidine, alpha-(p-tolylthio)-, homolytic cleavage of the alpha-C-H bond would generate a benzylic radical stabilized by resonance with the adjacent aromatic ring and by the adjacent sulfur atom. Such radicals can undergo a variety of reactions, including oxidation and coupling. For example, photoexcited radical reactions have been shown to mediate the oxidation of benzylic C-H bonds. acs.org

Ionic Processes: The alpha-carbon can also be a center for ionic reactions. Deprotonation of the alpha-carbon, although challenging, would generate a carbanion stabilized by the adjacent sulfur atom through d-orbital participation or negative hyperconjugation. More commonly, the alpha-carbon can be the site of carbocation formation. Heterolytic cleavage of a leaving group from the alpha-carbon, or oxidation of the sulfur atom followed by elimination, can generate a sulfur-stabilized carbocation. These carbocations are synthetically useful intermediates that can be trapped by various nucleophiles. The formation of such carbocations is a key step in many reactions of alpha-halo sulfides and related compounds.

The two p-tolyl rings in p-Toluidine, alpha-(p-tolylthio)- are amenable to electrophilic aromatic substitution reactions. The directing effects of the substituents on each ring would govern the regioselectivity of such functionalizations.

The p-toluidine ring: The amino group is a strong activating group and an ortho-, para-director. Since the para position is blocked, electrophilic substitution would be directed to the positions ortho to the amino group.

The p-tolylthio ring: The thioether group is a moderately activating group and is also an ortho-, para-director. The p-methyl group is also activating and ortho-, para-directing. The combined effect would lead to substitution at the positions ortho to the thioether group.

These functionalization reactions could be used to introduce a variety of substituents, thereby modifying the electronic and steric properties of the molecule for various applications.

Mechanistic Investigations Using Kinetic Isotope Effects and Spectroscopic Intermediates

Mechanistic details of reactions involving p-Toluidine, alpha-(p-tolylthio)- can be elucidated using advanced techniques such as kinetic isotope effects (KIEs) and the spectroscopic detection of reactive intermediates.

A primary kinetic isotope effect is expected for reactions involving the cleavage of the alpha-C-H bond in the rate-determining step. nih.gov By comparing the reaction rates of the parent compound with its alpha-deuterated analogue, the degree of C-H bond breaking in the transition state can be inferred. For example, a large kH/kD value would be consistent with a mechanism involving hydrogen atom abstraction or proton transfer from the alpha-carbon in the rate-limiting step. nih.gov Such studies have been instrumental in understanding the mechanisms of benzylic hydroxylation and other C-H functionalization reactions. researchgate.net

Spectroscopic techniques such as UV-Vis, NMR, and EPR can be employed to detect and characterize reactive intermediates. For instance, in radical reactions, EPR spectroscopy could be used to directly observe the benzylic radical intermediate. In ionic reactions, low-temperature NMR could potentially allow for the observation of a stabilized carbocation. In metal-catalyzed reactions, spectroscopic methods can help identify the structure of the metal-ligand complexes and any intermediates formed during the catalytic cycle. nih.gov

Table 2: Predicted Kinetic Isotope Effects for Reactions at the Alpha-Carbon

| Reaction Type | Expected kH/kD | Mechanistic Implication |

| Radical C-H abstraction | > 2 | C-H bond cleavage is part of the rate-determining step. nih.gov |

| E2 Elimination involving the alpha-H | > 2 | C-H bond is broken in the transition state. |

| SN1-type reaction | ~ 1 | C-H bond is not broken in the rate-determining step. |

Computational Mechanistic Elucidation of Reaction Pathways

Density Functional Theory (DFT) and other computational methods are powerful tools for investigating the reaction mechanisms of complex organic molecules like p-Toluidine, alpha-(p-tolylthio)-. researchgate.net Computational studies can provide detailed information about the geometries and energies of reactants, transition states, and intermediates along a proposed reaction pathway.

For instance, DFT calculations could be used to:

Model the coordination of the sulfur atom to different metal centers and predict the most stable coordination geometries.

Calculate the bond dissociation energy of the alpha-C-H bond to assess its susceptibility to radical cleavage.

Map the potential energy surface for ionic reactions at the alpha-carbon, identifying the transition state for carbocation formation.

Investigate the regioselectivity of electrophilic substitution on the p-tolyl rings by calculating the energies of the corresponding sigma-complex intermediates.

Corroborate experimental findings, such as kinetic isotope effects, by calculating the vibrational frequencies of the relevant transition states.

By combining computational and experimental approaches, a comprehensive understanding of the advanced chemical reactivity and mechanistic intricacies of p-Toluidine, alpha-(p-tolylthio)- can be achieved.

Based on a comprehensive search, there is a significant lack of specific, in-depth scientific literature and data available for the chemical compound "p-Toluidine, alpha-(p-tolylthio)-". The detailed experimental data required to generate the requested article on its advanced spectroscopic and crystallographic characterization—including 2D NMR, solid-state NMR, dynamic NMR, and single-crystal X-ray diffraction—does not appear to be published in readily accessible scientific databases and journals.

The creation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as per the user's request, is therefore not possible at this time. The strict constraints of the request, focusing solely on this specific compound and excluding information from certain websites, further limit the ability to generate the desired content.

To provide the requested comprehensive structural elucidation and advanced spectroscopic characterization, the following experimental data would be necessary:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: This would require access to research articles reporting the ¹H and ¹³C NMR spectra of "p-Toluidine, alpha-(p-tolylthio)-".

2D NMR Techniques (COSY, HSQC, HMBC, NOESY): Detailed analysis of these spectra would be needed to establish the connectivity of atoms and the spatial relationships between them, which is crucial for confirming the molecule's conformation.

Solid-State NMR: Information on the solid-state NMR spectra would be essential for characterizing any polymorphic forms of the compound.

Dynamic NMR: Studies on the temperature-dependent NMR spectra would be required to understand the rotational barriers and conformational exchange processes within the molecule.

X-ray Crystallography and Single-Crystal Diffraction Analysis: This would necessitate a published crystal structure of "p-Toluidine, alpha-(p-tolylthio)-".

Intermolecular Interactions and Crystal Packing Motifs: The crystallographic data would provide insights into how the molecules are arranged in the crystal lattice and the nature of the non-covalent interactions holding them together.

Conformational Analysis in the Solid State: The crystal structure would reveal the precise three-dimensional arrangement of the atoms in the solid state.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography and Single-Crystal Diffraction Analysis

Co-crystallization Studies and Supramolecular Assembly

Co-crystallization is a powerful technique in crystal engineering used to form multi-component crystalline structures with modified physicochemical properties. nih.gov The formation of co-crystals relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

p-Toluidine (B81030), with its primary amine (-NH₂) and aromatic ring, is an excellent candidate for forming co-crystals. The amine group can act as a hydrogen bond donor, while the nitrogen atom's lone pair and the π-system of the benzene (B151609) ring can act as hydrogen bond acceptors. It can form co-crystals with various co-formers, particularly those containing carboxylic acid or other complementary functional groups. chemicalbook.com

The introduction of an alpha-(p-tolylthio)- group to p-Toluidine would significantly influence its supramolecular assembly. The key factors at play would be:

Steric Hindrance: The bulky thioether group would introduce steric hindrance around the amine group, potentially altering the preferred hydrogen bonding motifs.

Additional Interaction Sites: The sulfur atom in the thioether linkage can act as a weak hydrogen bond acceptor. Furthermore, the second tolyl group introduces another aromatic ring capable of participating in π-π stacking interactions.

Studies on related molecules, such as nickel phthalocyanines bearing enantiopure 1-(p-tolyl)ethylaminocarbonyl groups, have demonstrated the formation of programmed hyperhelical supramolecular assemblies driven by a combination of hydrogen bonding, π-π stacking, and chiral interactions. nih.gov It is conceivable that chiral derivatives of p-Toluidine, alpha-(p-tolylthio)- could also form ordered supramolecular structures.

Table 1: Potential Co-formers for p-Toluidine and its Derivatives

| Co-former Class | Example | Predominant Interaction |

| Carboxylic Acids | Benzoic Acid | O-H···N hydrogen bond |

| Phenols | Resorcinol | O-H···N hydrogen bond |

| Amides | Nicotinamide | N-H···N, N-H···O hydrogen bonds |

| Other Amines | --- | π-π stacking, van der Waals |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and the elucidation of molecular structure.

p-Toluidine: The vibrational spectrum of p-Toluidine is well-documented. ijseas.comchegg.com Key vibrational modes include the N-H stretching vibrations of the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region. ijseas.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group is found just below 3000 cm⁻¹. researchgate.net The spectrum also features characteristic absorptions for aromatic C=C stretching in the 1600-1450 cm⁻¹ range and C-N stretching around 1300-1200 cm⁻¹. ijseas.comresearchgate.net

Expected Spectrum of p-Toluidine, alpha-(p-tolylthio)-:

The introduction of the alpha-(p-tolylthio)- group would lead to predictable changes in the vibrational spectrum:

C-S Stretching: A weak to medium intensity band corresponding to the C-S stretching vibration would be expected in the 600-800 cm⁻¹ region.

S-Aryl Stretching: A specific band for the stretching of the sulfur-aromatic carbon bond would also be present in a similar region.

Shifts in N-H and C-N Vibrations: The electronic effect of the thioether group, being weakly deactivating, might cause slight shifts in the N-H and C-N stretching frequencies compared to p-Toluidine.

Increased Complexity in the Fingerprint Region: The addition of a second aromatic ring and the thioether linkage would introduce numerous new vibrational modes, leading to a more complex spectrum in the fingerprint region (below 1500 cm⁻¹).

Table 2: Key Vibrational Frequencies for p-Toluidine and Expected Ranges for p-Toluidine, alpha-(p-tolylthio)-

| Functional Group/Vibrational Mode | p-Toluidine (cm⁻¹) ijseas.com | Expected Range for p-Toluidine, alpha-(p-tolylthio)- (cm⁻¹) |

| N-H Stretching (asymmetric & symmetric) | ~3470, ~3380 | 3300 - 3500 |

| Aromatic C-H Stretching | >3000 | >3000 |

| Aliphatic C-H Stretching (CH₃) | <3000 | <3000 |

| Aromatic C=C Stretching | 1620 - 1450 | 1620 - 1450 |

| C-N Stretching | ~1275 | 1250 - 1300 |

| C-S Stretching | N/A | 600 - 800 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule and its fragments, allowing for the determination of its elemental composition.

p-Toluidine: The electron ionization (EI) mass spectrum of p-Toluidine shows a prominent molecular ion peak (M⁺) at m/z 107. nist.gov The primary fragmentation pathway involves the loss of a hydrogen atom to form the [M-H]⁺ ion at m/z 106, which is often the base peak. nist.gov Subsequent fragmentation can involve the loss of HCN to give a fragment at m/z 79.

Expected Fragmentation of p-Toluidine, alpha-(p-tolylthio)-:

The molecular ion peak for p-Toluidine, alpha-(p-tolylthio)- (C₁₄H₁₅NS) would be expected at an m/z corresponding to its exact mass. The fragmentation pattern would be significantly more complex than that of p-Toluidine. Key expected fragmentation pathways include:

Cleavage of the C-S Bond: This would be a major fragmentation route, leading to the formation of ions corresponding to the p-tolylthio radical (C₇H₇S•) and the p-toluidine radical cation with a methylene (B1212753) bridge.

Cleavage of the S-Aryl Bond: This would result in ions corresponding to the p-tolyl radical (C₇H₇•) and the remaining thio-p-toluidine fragment.

Fragmentation of the Toluidine Moiety: Similar to p-toluidine itself, fragmentation of the toluidine portion of the molecule would occur, such as the loss of a hydrogen atom or HCN from the amine group.

Rearrangement Reactions: Intramolecular rearrangements followed by fragmentation are also possible, leading to a variety of fragment ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of p-Toluidine, alpha-(p-tolylthio)-

| Fragment Ion | Proposed Structure |

| [C₁₄H₁₅NS]⁺ | Molecular Ion |

| [C₇H₇S]⁺ | p-tolylthio cation |

| [C₇H₈N]⁺ | p-toluidine cation |

| [C₇H₇]⁺ | Tropylium ion or benzyl (B1604629) cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

p-Toluidine: The UV-Vis spectrum of p-Toluidine exhibits characteristic absorptions for anilines. nist.gov These are due to π → π* transitions within the benzene ring, which are red-shifted (shifted to longer wavelengths) compared to benzene due to the electron-donating effect of the amine group.

Expected Electronic Spectrum of p-Toluidine, alpha-(p-tolylthio)-:

The introduction of the thioether group is expected to further influence the electronic spectrum:

Red Shift: The sulfur atom's lone pairs can participate in conjugation with the aromatic ring, acting as an auxochrome. This would likely cause a further red shift in the absorption maxima compared to p-Toluidine.

New Absorption Bands: The presence of the thioether linkage might introduce new, weaker n → π* transitions.

Fluorescence: Many aromatic amines are fluorescent. p-Toluidine exhibits fluorescence, and it is likely that p-Toluidine, alpha-(p-tolylthio)- would also be fluorescent. The emission wavelength would be dependent on the extent of conjugation and the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima

| Compound | Solvent | λ_max (nm) (Expected Range) | Transition Type |

| p-Toluidine | Ethanol | ~235, ~285 nist.gov | π → π |

| p-Toluidine, alpha-(p-tolylthio)- | Ethanol | 240-260, 290-320 | π → π, n → π* |

Theoretical and Computational Chemistry Investigations of P Toluidine, Alpha P Tolylthio

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of molecules at the electronic level. For a molecule like p-Toluidine (B81030), alpha-(p-tolylthio)-, these methods could offer profound insights into its structure, stability, and reactivity. DFT methods, such as the widely used B3LYP functional, provide a good balance between computational cost and accuracy for many organic molecules. whiterose.ac.uk Ab initio methods, while more computationally demanding, can offer even higher accuracy.

Optimization of Molecular Geometries and Conformational Landscapes

A crucial first step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. For p-Toluidine, alpha-(p-tolylthio)-, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The presence of the thioether linkage (C-S-C) and the rotatable bonds of the two p-tolyl groups suggest that the molecule can exist in multiple conformations. A conformational analysis would be necessary to identify the various stable conformers and the energy barriers between them. This is often achieved by systematically rotating the key dihedral angles and performing geometry optimizations for each starting conformation. The relative energies of these conformers would reveal the most likely shapes the molecule adopts under standard conditions. For instance, computational studies on di-p-tolyl disulfide have explored different polymorphic forms and their relative stabilities under pressure, showcasing how these methods can elucidate conformational preferences. figshare.com

Hypothetical Optimized Geometric Parameters for the Lowest Energy Conformer of p-Toluidine, alpha-(p-tolylthio)- This table is illustrative and does not represent real calculated data.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-S (thioether) | 1.80 Å |

| Bond Length | C-N (amine) | 1.40 Å |

| Bond Angle | C-S-C | 103.5° |

| Dihedral Angle | C-C-S-C | 65.0° |

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electrons within the molecule and the energies of the molecular orbitals.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. For p-Toluidine, alpha-(p-tolylthio)-, the HOMO is likely to be located on the electron-rich p-toluidine ring and the sulfur atom, while the LUMO may be distributed over the p-tolylthio moiety. DFT calculations on various diaryl sulfide (B99878) derivatives have been used to calculate these gaps to understand their reactivity. whiterose.ac.uk

Charge Distribution: Understanding how charge is distributed across the atoms of a molecule is crucial for predicting its interactions with other molecules. Methods like Natural Bond Orbital (NBO) analysis can provide atomic charges, revealing the electrostatic potential of the molecule. In p-Toluidine, alpha-(p-tolylthio)-, the nitrogen atom of the amino group and the sulfur atom would be expected to have negative partial charges, making them potential sites for electrophilic attack.

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory uses the HOMO and LUMO to predict the outcome of chemical reactions. The shapes and energies of these orbitals indicate where a molecule is most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For p-Toluidine, alpha-(p-tolylthio)-, mapping the HOMO and LUMO would highlight the most probable sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule might behave in different chemical environments. For example, DFT studies on the palladium-catalyzed arythiolation to form diaryl sulfides have analyzed the HOMO-LUMO interactions to elucidate the reaction mechanism. rsc.org

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

While quantum chemical calculations are excellent for studying static molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation of p-Toluidine, alpha-(p-tolylthio)- would involve solving Newton's equations of motion for the atoms of the molecule, providing a trajectory that reveals how its conformation changes over time at a given temperature.

This would be particularly useful for understanding the flexibility of the molecule and the stability of its various conformers in a dynamic context. Furthermore, MD simulations can explicitly include solvent molecules (like water or an organic solvent), allowing for a detailed investigation of how the solvent influences the conformational preferences and dynamics of the molecule. The analysis of properties like the root-mean-square deviation (RMSD) and radial distribution functions from an MD trajectory can quantify the stability of the structure and its interactions with the surrounding solvent.

Computational Spectroscopy: Prediction of NMR Chemical Shifts and Vibrational Frequencies

Computational methods can predict various types of spectra, which is extremely useful for interpreting experimental data and confirming the structure of a synthesized compound.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of p-Toluidine, alpha-(p-tolylthio)-, its NMR spectrum can be simulated. These predicted shifts can then be compared with experimental spectra to aid in signal assignment. Machine learning approaches are also becoming increasingly powerful for the accurate prediction of NMR chemical shifts.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another strength of DFT. After a geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the frequencies and intensities of the vibrational modes. For p-Toluidine, alpha-(p-tolylthio)-, this would allow for the assignment of specific peaks in an experimental IR or Raman spectrum to particular molecular motions, such as C-H stretches, N-H bends, or C-S stretches.

Illustrative Predicted Vibrational Frequencies for p-Toluidine, alpha-(p-tolylthio)- This table is illustrative and contains hypothetical data for demonstration purposes.

| Hypothetical Frequency (cm⁻¹) | Hypothetical Intensity | Assignment |

| 3450 | Medium | N-H Asymmetric Stretch |

| 3360 | Medium | N-H Symmetric Stretch |

| 3050 | Strong | Aromatic C-H Stretch |

| 1620 | Strong | Aromatic C=C Stretch |

| 1510 | Strong | Aromatic C=C Stretch |

| 1250 | Medium | C-N Stretch |

| 690 | Strong | C-S Stretch |

Intermolecular Interaction Studies and Non-Covalent Bonding Analysis

The study of non-covalent interactions is crucial for understanding how molecules interact with each other in the solid state or in solution. For p-Toluidine, alpha-(p-tolylthio)-, the amino group can act as both a hydrogen bond donor and acceptor, and the aromatic rings can participate in π-π stacking interactions.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. For example, an analysis of the electron density at bond critical points between two interacting molecules can reveal the strength and nature of hydrogen bonds or van der Waals contacts. Such a study on p-Toluidine, alpha-(p-tolylthio)- could predict its crystal packing or its binding affinity to a biological target.

Prediction of Reaction Energetics and Transition States

Following extensive searches of scientific literature and chemical databases, no specific theoretical or computational studies detailing the reaction energetics and transition states for the compound p-Toluidine, alpha-(p-tolylthio)- were found. The public domain lacks published research on the prediction of its reaction pathways, activation energies, or the geometries of its transition states.

While computational chemistry is a powerful tool for investigating such properties, it appears that this specific molecule has not yet been the subject of such detailed investigation. General computational studies on related but distinct molecules like p-toluidine have explored aspects such as oxidation and polymerization. However, these findings are not directly applicable to the unique structure of p-Toluidine, alpha-(p-tolylthio)-, which features a thioether linkage to a second p-tolyl group.

The prediction of reaction energetics and transition states for this compound would require dedicated quantum chemical calculations. Such studies would typically involve:

Mapping Potential Energy Surfaces: Identifying stable reactants, products, and intermediates.

Locating Transition States: Determining the highest energy point along a reaction coordinate, which represents the kinetic barrier for a reaction.

Calculating Reaction and Activation Energies: Quantifying the thermodynamics and kinetics of potential reactions, such as thermal decomposition, oxidation, or reactions with other chemical species.

Without specific computational data, any discussion on the reaction energetics and transition states of p-Toluidine, alpha-(p-tolylthio)- would be purely speculative and fall outside the scope of this scientifically rigorous article.

Data Tables

As no published research data is available, data tables for predicted reaction energetics and transition states for p-Toluidine, alpha-(p-tolylthio)- cannot be provided.

Applications in Advanced Organic Synthesis and Functional Materials Science

A Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the amine and thioether functionalities in p-Toluidine (B81030), alpha-(p-tolylthio)- positions it as a promising precursor for the synthesis of diverse and complex organic molecules. Its potential utility spans the creation of heterocyclic frameworks, the development of chiral auxiliaries, and participation in powerful cascade and multicomponent reactions.

Precursor for Heterocyclic Compounds

Nitrogen- and sulfur-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.gov The structure of p-Toluidine, alpha-(p-tolylthio)- offers several avenues for the construction of such heterocyclic systems. The nitrogen atom can act as a nucleophile or be incorporated into a ring system, while the alpha-thioether linkage can be leveraged for cyclization reactions.

Intermediate in the Synthesis of Chiral Auxiliaries

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The development of novel and efficient chiral auxiliaries is a continuous endeavor in organic chemistry. Given the presence of a prochiral center at the alpha-carbon, p-Toluidine, alpha-(p-tolylthio)- could potentially serve as a precursor for new chiral auxiliaries.

The synthesis of a chiral version of this compound, or its derivatives, would allow for the transfer of chirality in subsequent reactions. For example, if a chiral variant were synthesized, the tolyl groups could provide the necessary steric bulk to direct the approach of reagents in a stereoselective manner. The auxiliary could then be cleaved and potentially recycled after the desired chiral transformation has been achieved.

Role in Cascade Reactions and Multicomponent Processes

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.govresearchgate.netnih.gov The functional groups present in p-Toluidine, alpha-(p-tolylthio)- make it a suitable candidate for designing such processes.

One can envision a scenario where the amine functionality participates in an initial condensation or addition reaction, followed by a cyclization involving the thioether group or the aromatic rings. For example, in a reaction with a suitable diketone or a similar electrophile, the amine could form an enamine or iminium ion intermediate, which could then trigger a cascade of intramolecular reactions. The development of such a cascade reaction involving p-Toluidine, alpha-(p-tolylthio)- would offer a streamlined approach to complex molecular scaffolds.

Development of Novel Ligands for Catalysis

The design of new ligands is at the heart of advancements in transition-metal catalysis. The ability to fine-tune the steric and electronic properties of a ligand allows for the optimization of catalyst performance in terms of activity, selectivity, and substrate scope. The structure of p-Toluidine, alpha-(p-tolylthio)- provides a template for the development of novel ligands for various catalytic applications.

Design of Chiral Ligands for Asymmetric Catalysis

The introduction of chirality into the ligand framework is crucial for asymmetric catalysis, a field of immense importance for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.govenamine.net By preparing enantiomerically pure forms of p-Toluidine, alpha-(p-tolylthio)- or its derivatives, new chiral ligands could be accessed.

The nitrogen and sulfur atoms can act as donor atoms to coordinate with a metal center, creating a chiral environment around the catalytically active site. The steric bulk of the tolyl groups could play a key role in differentiating between the two faces of a prochiral substrate, leading to high enantioselectivity. Such ligands could potentially be employed in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations.

Table 1: Potential Chiral Ligand Architectures based on p-Toluidine, alpha-(p-tolylthio)- and Their Envisioned Catalytic Applications

| Ligand Type | Potential Synthesis Route | Envisioned Asymmetric Catalytic Application |

| Chiral N,S-Bidentate Ligand | Resolution of racemic p-Toluidine, alpha-(p-tolylthio)- or asymmetric synthesis. | Asymmetric hydrogenation, asymmetric allylic alkylation. |

| Chiral P,N-Ligand | Functionalization of the aromatic ring with a phosphine (B1218219) group. | Asymmetric cross-coupling reactions, asymmetric hydroformylation. |

| Chiral N-Heterocyclic Carbene (NHC) Precursor | Modification of the aniline (B41778) nitrogen to form an imidazolium (B1220033) salt. | Asymmetric conjugate additions, asymmetric annulations. researchgate.net |

This table presents hypothetical ligand designs and applications based on the structure of p-Toluidine, alpha-(p-tolylthio)- and general principles of ligand design for asymmetric catalysis.

Coordination Chemistry with Transition Metals for Catalytic Applications

The nitrogen and sulfur atoms in p-Toluidine, alpha-(p-tolylthio)- are potential donor sites for coordination with a wide range of transition metals. rsc.orgresearchgate.netyoutube.com The resulting metal complexes could exhibit interesting structural features and catalytic activities. The coordination geometry and the electronic properties of the metal center would be influenced by the steric and electronic nature of the ligand.

The study of the coordination chemistry of p-Toluidine, alpha-(p-tolylthio)- with metals such as palladium, rhodium, iridium, copper, and others would be a prerequisite for exploring its catalytic potential. The stability and reactivity of these complexes would determine their suitability for various catalytic cycles. For instance, a palladium complex of a ligand derived from this compound could potentially be an active catalyst for cross-coupling reactions, a cornerstone of modern organic synthesis.

Integration into Polymeric Materials and Macromolecular Architectures

The unique structure of p-Toluidine, alpha-(p-tolylthio)-, featuring both an amine and a thioether linkage, suggests its potential utility in the synthesis and modification of polymeric materials.

Monomer for Conducting Polymers and Optoelectronic Materials

The p-toluidine moiety is a well-known precursor for conducting polymers. Polyaniline and its derivatives, such as poly(o-toluidine), are synthesized through the oxidative polymerization of the corresponding aniline monomers. scielo.brresearchgate.net These polymers exhibit interesting electronic and optical properties, making them suitable for applications in sensors, light-emitting diodes (LEDs), and solar cells. researchgate.net The presence of the p-tolylthio group could introduce additional functionalities. The sulfur atom, with its available lone pairs of electrons, could influence the electronic properties of the resulting polymer, potentially enhancing its conductivity or modifying its redox behavior. The thioether linkage might also provide a site for further chemical modification, allowing for the fine-tuning of the polymer's properties.

The synthesis of poly(o-toluidine) is typically achieved through chemical oxidation in an acidic medium using an oxidizing agent like ammonium (B1175870) peroxydisulfate. scielo.br The reaction conditions, such as the monomer-to-oxidant ratio, can significantly impact the molecular weight and crystallinity of the resulting polymer. scielo.br Similarly, p-Toluidine, alpha-(p-tolylthio)- could theoretically be polymerized through similar oxidative coupling methods, leading to a novel class of conducting polymers with tailored properties.

Cross-Linking Agent in Polymer Networks

The bifunctional nature of p-Toluidine, alpha-(p-tolylthio)- suggests its potential as a cross-linking agent to create robust polymer networks. The amine group can react with various functional groups, such as epoxides, isocyanates, and acid anhydrides, to form covalent bonds. For instance, derivatives of p-toluidine, like N,N-dimethyl-p-toluidine, are known to act as accelerators in the peroxide-initiated cross-linking of acrylic resins. rsc.org

The thioether group could also participate in cross-linking reactions, for example, through oxidation to form sulfoxide (B87167) or sulfone bridges, or by participating in radical-mediated processes. This dual reactivity could lead to the formation of highly cross-linked and thermally stable polymer networks with enhanced mechanical properties. The density of cross-links, which is inversely proportional to the degree of swelling, can be controlled by the amount of the cross-linking agent used. researchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

The aromatic rings and the polar amine group in p-Toluidine, alpha-(p-tolylthio)- make it a candidate for involvement in supramolecular chemistry and self-assembly. Aromatic stacking interactions (π-π stacking) between the phenyl rings can drive the formation of ordered structures. The amine group can participate in hydrogen bonding, a key interaction in directing self-assembly processes.

While direct studies on the self-assembly of p-Toluidine, alpha-(p-tolylthio)- are not available, the principles of supramolecular chemistry suggest its potential. For example, the self-assembly of aromatic amino acids is driven by a combination of hydrogen bonding and π-π stacking to form rigid supramolecular structures. nih.gov Similarly, the interplay of these non-covalent interactions in p-Toluidine, alpha-(p-tolylthio)- could lead to the formation of well-defined nanoscale architectures. The presence of the thioether group could further influence the packing and morphology of the self-assembled structures.

Exploration in Agrochemicals and Specialty Chemicals Development

p-Toluidine and its derivatives are important intermediates in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. chemicalbook.comfishersci.caca.gov For instance, o-toluidine (B26562) is a precursor to the pesticides metolachlor (B1676510) and acetochlor. wikipedia.org The introduction of a p-tolylthio group to the p-toluidine structure could lead to new derivatives with potentially useful biological activities.

The development of new agrochemicals often involves the synthesis and screening of a large number of compounds. The unique combination of the p-toluidine and p-tolylthio moieties in p-Toluidine, alpha-(p-tolylthio)- could result in novel herbicidal, fungicidal, or insecticidal properties. The lipophilicity and electronic properties of the molecule, influenced by both the methyl and the tolylthio groups, would be key determinants of its biological activity and its behavior in the environment.

In the realm of specialty chemicals, p-Toluidine, alpha-(p-tolylthio)- could serve as a building block for the synthesis of more complex molecules with specific functions. For example, it could be used to create novel ligands for catalysis or as a component in the synthesis of functional dyes with specific absorption and emission properties.

Challenges and Future Research Directions

Development of More Efficient and Selective Synthetic Methodologies

The synthesis of α-amino sulfides, the class of compounds to which p-Toluidine (B81030), alpha-(p-tolylthio)- belongs, has traditionally been approached through various methods. However, the development of more efficient and selective routes remains a significant area of interest. Future research should focus on:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts could enable the enantioselective synthesis of p-Toluidine, alpha-(p-tolylthio)-, providing access to single enantiomers for applications in pharmaceuticals and materials science.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that bring together an amine (p-toluidine), a thiol (p-thiocresol), and a carbonyl equivalent could offer a more atom-economical and streamlined approach to the synthesis of this and related compounds.

Flow Chemistry: The use of continuous flow reactors could provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Asymmetric Synthesis | Access to enantiopure compounds | Development of novel chiral catalysts |

| Multicomponent Reactions | Increased atom economy, simplified procedures | Design of new one-pot reaction protocols |

| Flow Chemistry | Enhanced control, scalability, and safety | Optimization of reaction conditions in continuous flow |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of α-amino sulfides is often centered around the carbon-sulfur and carbon-nitrogen bonds. Future research could uncover novel reactivity patterns for p-Toluidine, alpha-(p-tolylthio)-:

C-S Bond Activation: Exploring new methods for the selective activation and functionalization of the C-S bond could lead to the development of novel transformations and the synthesis of new molecular architectures.

Radical Chemistry: Investigating the behavior of p-Toluidine, alpha-(p-tolylthio)- under radical conditions could open up new avenues for C-C and C-heteroatom bond formation.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable mild and selective transformations that are not accessible through traditional thermal methods.

Integration of p-Toluidine, alpha-(p-tolylthio)- into Emerging Material Technologies

The unique combination of an arylamine and a thioether moiety in p-Toluidine, alpha-(p-tolylthio)- suggests potential applications in materials science. Future research should explore its integration into:

Organic Electronics: The electron-rich nature of the toluidine and tolylthio groups could make this compound a suitable building block for organic semiconductors, hole-transporting materials in OLEDs, or components of organic photovoltaics.

Polymers and Advanced Coatings: Incorporation of this molecule as a monomer or an additive could impart specific properties to polymers, such as thermal stability, conductivity, or corrosion resistance.

Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking interactions could be exploited in the design of self-assembling materials and molecular sensors.

Advanced Computational Predictions for Rational Design and Discovery

Computational chemistry can play a pivotal role in accelerating the discovery and development of new applications for p-Toluidine, alpha-(p-tolylthio)-. Future computational studies should focus on:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict activation energies, and understand the regioselectivity and stereoselectivity of potential transformations.

Designing Novel Materials: Molecular modeling can be employed to predict the electronic and photophysical properties of materials incorporating p-Toluidine, alpha-(p-tolylthio)-, guiding the rational design of new functional materials.

Virtual Screening: Computational screening of virtual libraries of derivatives of p-Toluidine, alpha-(p-tolylthio)- could identify candidates with optimized properties for specific applications.

Addressing Scalability and Sustainability in Future Research Endeavors

For any potential application to be realized, the synthesis of p-Toluidine, alpha-(p-tolylthio)- must be scalable and sustainable. Future research efforts should be directed towards:

Green Chemistry Principles: Developing synthetic routes that utilize non-toxic reagents, renewable starting materials, and environmentally benign solvents.

Process Optimization: Optimizing reaction conditions to maximize yield and minimize waste, and developing efficient purification methods.

Lifecycle Assessment: Conducting a thorough lifecycle assessment to evaluate the environmental impact of the synthesis and potential applications of the compound.

Q & A

Q. How can spectroscopic techniques determine the molecular structure of p-Toluidine, α-(p-tolylthio)-?

- Methodological Answer : Use FT-IR and FT-Raman spectroscopy to analyze vibrational modes and bond assignments. Prepare samples as KBr pellets (4000–400 cm⁻¹ range) and compare spectral peaks with computational models (e.g., General Valence Force Field, GVFF) to validate structural features like aromatic rings, thioether linkages, and amine groups. For example, FT-IR peaks near 3300 cm⁻¹ indicate N-H stretching in the amine group, while aromatic C-H vibrations appear at ~3000 cm⁻¹ . Pair these results with ball-and-stick 3D models (atomic coordinates and bond angles) to confirm spatial arrangement .

Q. What safety protocols are critical when synthesizing p-Toluidine derivatives?

- Methodological Answer :

- PPE : Wear chemical-resistant gloves (e.g., nitrile), full-body suits, and respiratory protection to avoid inhalation of dust/vapors .

- Ventilation : Conduct reactions in fume hoods with local exhaust ventilation to maintain airborne concentrations below OSHA limits .

- Spill Management : Use inert absorbents (e.g., vermiculite) for containment, and avoid flushing into drains. Consult SDS for neutralization procedures (e.g., dilute acetic acid for acidic spills) .

Advanced Research Questions

Q. How can researchers optimize membrane extraction efficiency for recovering p-Toluidine from industrial wastewater?

- Methodological Answer : Design experiments to test silicone rubber membrane systems under varying conditions:

| Parameter | Test Range | Impact on Permeability (P) |

|---|---|---|

| pH | 2–10 | P decreases as pH increases (due to ionization) |

| Flow Rate | 2–20 mL/min | P peaks at intermediate flow (reduces boundary layer resistance) |

| Ionic Strength | 0.1–1.0 M NaCl | P increases (salting-out effect enhances partitioning) |

| Monitor removal efficiency (η) via HPLC-UV and correlate with mass transfer models (e.g., film theory). |

Q. How should conflicting data on p-Toluidine’s thermal stability be resolved in kinetic studies?

- Methodological Answer :

- Purity Assessment : Verify compound purity via GC-MS or elemental analysis, as impurities (e.g., isomers like o-Toluidine) may alter decomposition pathways .

- Experimental Replication : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation mechanisms. Compare results with computational thermochemistry (e.g., DFT for bond dissociation energies) .

- Data Normalization : Account for variations in heating rates and sample mass using the Kissinger method to derive activation energies .

Q. What strategies mitigate methaemoglobinemia risks in in vivo toxicology studies of p-Toluidine?

- Methodological Answer :

- Dosage Control : Use sub-chronic exposure models (OECD Guideline 412) with incremental doses (e.g., 5–50 mg/kg/day) to establish NOAEL/LOAEL .

- Biomarkers : Monitor blood methemoglobin levels weekly via co-oximetry and correlate with renal function markers (e.g., serum creatinine) .

- In Vitro Alternatives: Validate findings with hepatic microsome assays to assess CYP450-mediated metabolite toxicity .

Data Contradiction Analysis

Q. Why do studies report divergent permeability coefficients (P) for p-Toluidine in membrane extraction systems?

- Methodological Answer : Discrepancies arise from:

- pH Variability : Ionized species (at high pH) exhibit lower permeability due to reduced lipid solubility .

- Temperature Effects : Elevated temperatures increase aqueous solubility, reducing partitioning into the membrane phase .

- Flow Dynamics : Turbulent flow (Reynolds number > 4000) enhances mass transfer but may cause membrane fouling, artificially lowering P .

Standardize protocols using buffered solutions (pH 7.4) and laminar flow (Re ~ 2000) for reproducibility.

Experimental Design Frameworks

Q. How can the PICO framework structure a study on p-Toluidine’s environmental persistence?

- Methodological Answer :

- Population : Aquatic ecosystems contaminated with p-Toluidine.

- Intervention : Bioremediation using Pseudomonas spp. biofilms.

- Comparison : Chemical oxidation (e.g., Fenton’s reagent).

- Outcome : Half-life reduction and LC50 for Daphnia magna.

Use ANOVA to compare degradation rates across interventions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.